Prednisolone farnesylate

Description

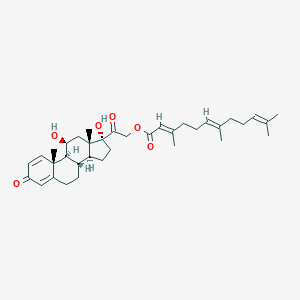

Structure

3D Structure

Properties

CAS No. |

118244-44-3 |

|---|---|

Molecular Formula |

C36H50O6 |

Molecular Weight |

578.8 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate |

InChI |

InChI=1S/C36H50O6/c1-23(2)9-7-10-24(3)11-8-12-25(4)19-32(40)42-22-31(39)36(41)18-16-29-28-14-13-26-20-27(37)15-17-34(26,5)33(28)30(38)21-35(29,36)6/h9,11,15,17,19-20,28-30,33,38,41H,7-8,10,12-14,16,18,21-22H2,1-6H3/b24-11+,25-19+/t28-,29-,30-,33+,34-,35-,36-/m0/s1 |

InChI Key |

SBQAKZYUNWNIRL-WIPKXTQKSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/C(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)C)C)C |

Other CAS No. |

118244-44-3 |

Synonyms |

11 beta,17 alpha,21-trihydroxy-1,4-pregnadiene-3,20-dione 21-(E,E)-3,7,11-trimethyl-2,6,10-dodecatrienoate prednisolone farnesylate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Prednisolone Farnesylate: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prednisolone farnesylate is a synthetic glucocorticoid, an ester derivative of the well-established corticosteroid, prednisolone.[1] This modification is designed to leverage the anti-inflammatory and immunosuppressive properties of prednisolone, potentially with altered pharmacokinetic characteristics for specific delivery routes, such as transdermal application.[1] It is recognized for its potential in treating a variety of inflammatory and autoimmune conditions by modulating the immune response at a molecular level.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its mechanism of action and relevant experimental data.

Chemical Structure and Properties

This compound is structurally characterized by the prednisolone backbone esterified with farnesol, a 15-carbon isoprenoid alcohol.

Chemical Structure:

-

IUPAC Name: [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate[3]

-

Synonyms: PNF 21, Prednisolone farnesil, Farnezone, Farnerate gel[3]

The key physicochemical properties of this compound and its parent compound, Prednisolone, are summarized in the table below for comparative analysis.

| Property | This compound | Prednisolone |

| Molecular Formula | C36H50O6[3] | C21H28O5[4] |

| Molecular Weight | 578.78 g/mol [3] | 360.4 g/mol [4] |

| Melting Point | Data not available | ~235-240 °C (with decomposition)[4] |

| Solubility | Soluble in DMSO | Very slightly soluble in water; soluble in ethanol, methanol, and dioxane; slightly soluble in acetone and chloroform. |

| LogP | 7.6 (Computed)[3] | 1.6[4] |

Spectral Data:

Mechanism of Action and Signaling Pathways

As a glucocorticoid, this compound is believed to exert its anti-inflammatory and immunosuppressive effects through its active metabolite, prednisolone. The primary mechanism of action involves binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells.[2][5]

Glucocorticoid Receptor Signaling Pathway

The binding of prednisolone to the GR initiates a conformational change in the receptor, leading to the dissociation of chaperone proteins, such as heat shock protein 90 (hsp90).[6] The activated glucocorticoid-GR complex then translocates to the nucleus.[2][6]

Within the nucleus, the complex can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[2][5]

-

Transrepression: The GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7]

This dual action of promoting anti-inflammatory gene expression while repressing pro-inflammatory pathways is central to the therapeutic effects of prednisolone.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is Prednisolone farnesil used for? [synapse.patsnap.com]

- 3. (11beta)-11,17-Dihydroxy-21-(((2E,6E)-3,7,11-trimethyl-1-oxo-2,6,10-dodecatrien-1-yl)oxy)pregna-1,4-diene-3,20-dione | C36H50O6 | CID 5282229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Prednisolone? [synapse.patsnap.com]

- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prednisolone suppresses the immunostimulatory effects of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Prednisolone Farnesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone farnesylate is a corticosteroid ester that combines the anti-inflammatory properties of prednisolone with the biological activities of a farnesyl group. This technical guide provides a comprehensive overview of a feasible synthetic pathway for this compound, intended for researchers, scientists, and professionals in drug development. The synthesis involves two primary stages: the preparation of the prednisolone backbone and its subsequent esterification with a farnesyl moiety at the C-21 hydroxyl group. This document details the experimental protocols for each stage, presents quantitative data in structured tables, and includes visualizations of the chemical transformations and experimental workflows to facilitate understanding and reproducibility.

Introduction

Prednisolone is a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive effects.[1][2] Esterification of prednisolone at the 21-hydroxyl position can modify its pharmacokinetic and pharmacodynamic properties. This compound (PNF21) is one such derivative, incorporating a farnesyl group, a 15-carbon isoprenoid alcohol.[3] This guide outlines a robust two-stage synthesis for this compound, beginning with the synthesis of prednisolone from prednisone, followed by the esterification to yield the final product.

Synthesis Pathway Overview

The synthesis of this compound is accomplished in two key stages:

-

Stage 1: Synthesis of Prednisolone. This involves the reduction of the 11-keto group of prednisone to an 11β-hydroxyl group.

-

Stage 2: Esterification of Prednisolone. The 21-hydroxyl group of prednisolone is esterified with a farnesyl derivative to form this compound.

Caption: Overall synthesis pathway for this compound.

Stage 1: Synthesis of Prednisolone from Prednisone

The conversion of prednisone to prednisolone is a well-established reduction reaction.[2]

Reaction Scheme

Caption: Reduction of Prednisone to Prednisolone.

Experimental Protocol

A plausible method for the reduction of prednisone to prednisolone is adapted from similar chemical transformations.

-

Dissolution: Dissolve prednisone in methanol in a reaction flask.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride to the cooled solution while stirring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, cautiously add acetic acid to neutralize the excess sodium borohydride.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Add water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Prednisone | [2] |

| Reagent | Sodium Borohydride | Generic |

| Solvent | Methanol | Generic |

| Reaction Temperature | 0-5 °C | Generic |

| Typical Yield | >90% | Estimated |

Stage 2: Synthesis of this compound

This stage involves the esterification of the 21-hydroxyl group of prednisolone with a farnesyl derivative. Farnesoyl chloride is a suitable reactive derivative of farnesoic acid for this purpose.

Reaction Scheme

Caption: Esterification of Prednisolone with Farnesoyl Chloride.

Experimental Protocol

This proposed protocol is based on general esterification procedures for corticosteroids.

-

Dissolution: Dissolve prednisolone in a mixture of dichloromethane (DCM) and pyridine.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acylation: Add a solution of farnesoyl chloride in DCM dropwise to the prednisolone solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or HPLC.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Prednisolone | [1] |

| Reagent | Farnesoyl Chloride | Inferred |

| Solvent | Dichloromethane, Pyridine | Inferred |

| Reaction Temperature | 0 °C to Room Temperature | Inferred |

| Typical Yield | High (estimated) | Inferred |

Analytical Characterization

The final product, this compound, and the intermediate, prednisolone, should be characterized using standard analytical techniques to confirm their identity and purity.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of prednisolone and its derivatives.[4][5][6]

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Methanol:Water (e.g., 58:42 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

-

Prednisolone: Characteristic signals for the steroid backbone would be observed.[7][8]

-

This compound: Additional signals corresponding to the farnesyl chain will be present, including olefinic protons and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compounds.

Experimental Workflow Visualization

References

- 1. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. amecj.com [amecj.com]

- 5. HPLC Method for Analysis of Prednisolone | SIELC Technologies [sielc.com]

- 6. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prednisolone(50-24-8) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. (11beta)-11,17-Dihydroxy-21-(((2E,6E)-3,7,11-trimethyl-1-oxo-2,6,10-dodecatrien-1-yl)oxy)pregna-1,4-diene-3,20-dione | C36H50O6 | CID 5282229 - PubChem [pubchem.ncbi.nlm.nih.gov]

Prednisolone Farnesylate: A Technical Guide for Researchers

An In-depth Review of its Chemical Properties, Mechanism of Action, and Preclinical Evaluation

Abstract

Prednisolone farnesylate is a synthetic glucocorticoid, an ester prodrug of prednisolone, developed to enhance therapeutic efficacy and potentially modulate its pharmacokinetic profile. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its chemical identity, mechanism of action, and key preclinical data. The document summarizes quantitative data in structured tables, presents detailed experimental protocols for relevant in vivo models of inflammation, and includes visual diagrams of its signaling pathway and a representative experimental workflow to facilitate a deeper understanding of its pharmacological properties.

Chemical Identity

This compound is chemically identified as (11β)-11,17-Dihydroxy-21-[[(2E,6E)-3,7,11-trimethyl-1-oxo-2,6,10-dodecatrien-1-yl]oxy]pregna-1,4-diene-3,20-dione.

| Identifier | Value |

| CAS Number | 118244-44-3[1] |

| Molecular Formula | C36H50O6 |

| Molecular Weight | 578.8 g/mol [1] |

A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.

| Synonym |

| PNF 21[2] |

| PNF-21 |

| PREDNISOLONE FARNESIL[2] |

| This compound (JAN) |

| Farnezone |

| Farnerate gel |

| Prednisolone 21-all-trans-farnesylate[2] |

| PREGNA-1,4-DIENE-3,20-DIONE, 11,17-DIHYDROXY-21-((3,7,11-TRIMETHYL-1-OXO-2,6,10-DODECATRIENYL)OXY)-, (11.BETA.,21(2E,6E))-[2] |

Mechanism of Action

As a glucocorticoid, this compound exerts its anti-inflammatory and immunosuppressive effects through its active metabolite, prednisolone. The mechanism is primarily mediated by the glucocorticoid receptor (GR).

Upon entering the cell, prednisolone binds to the cytosolic GR, which is part of a multiprotein complex. This binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus.[3][4]

In the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3][4] This interaction can either upregulate the transcription of anti-inflammatory genes or repress the transcription of pro-inflammatory genes. A key aspect of its anti-inflammatory action is the inhibition of transcription factors such as NF-κB and AP-1, which are critical for the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5]

Preclinical Data

Toxicology Studies

Subchronic toxicity studies of this compound have been conducted in rats. The following tables summarize the key findings from a 13-week subcutaneous study.

Table 1: 13-Week Subcutaneous Toxicity Study in Rats [6]

| Dose (mg/kg/day) | Key Observations |

| 0.03 | No toxic signs observed (Non-Toxic Dose). |

| 0.3 | Atrophy of adrenal glands, lymphatic organs, and skin (Overt Toxic Dose). |

| 3 | Dose-dependent atrophy of adrenal glands, lymphatic organs, and skin. |

| 30 | Mortality observed. Systemic suppurative inflammation, atrophy of adrenal glands, lymphatic organs, and skin. Hematological changes including anemia and decreased lymphocytes. |

Anti-inflammatory and Immunosuppressive Activity

The anti-inflammatory and immunosuppressive properties of prednisolone, the active metabolite of this compound, have been extensively documented. In vitro studies have shown that prednisolone can suppress the cytolytic activity of Natural Killer (NK) cells and inhibit the production of pro-inflammatory cytokines.

Table 2: In Vitro Immunosuppressive Activity of Prednisolone

| Assay | Cell Type | Key Findings | Reference |

| NK Cell Cytotoxicity | Human Peripheral Blood Mononuclear Cells | Prednisolone significantly reduced the killing percentage of target cells, comparable to IVIG. | [7] |

| Cytokine Production | Human Monocytes | Inhibited the production of IL-12. | [8] |

| Cytokine Production | Human Endothelial Cells and Neutrophils | Dose-dependently reduced cytokine-induced E-selectin expression and neutrophil-dependent cytotoxicity. | [9] |

| Cytokine Production | PBMCs from Leprosy Patients | Reduced in vitro production of IFN-γ, IL-17A, TNF, and IL-1β in response to M. leprae stimulation after treatment. | [10] |

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

This model is widely used for the preclinical evaluation of anti-arthritic agents.

Protocol:

-

Animals: Male Lewis or Sprague-Dawley rats are commonly used.

-

Induction of Arthritis: A single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis is administered at the base of the tail or into a hind paw.

-

Treatment: this compound or vehicle control is administered daily (e.g., orally or subcutaneously) starting from the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model).

-

Assessment of Arthritis:

-

Paw Volume: Paw swelling is measured using a plethysmometer at regular intervals.

-

Clinical Scoring: Arthritis severity is scored based on erythema and swelling of the joints.

-

Histopathology: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, and bone/cartilage destruction.

-

-

Data Analysis: The effects of the treatment are determined by comparing the changes in paw volume and arthritis scores between the treated and control groups.

In Vitro Anti-inflammatory Screening Workflow

A general workflow for screening the anti-inflammatory potential of compounds like this compound in vitro is depicted below.

Conclusion

This compound is a promising synthetic glucocorticoid with a well-defined mechanism of action mediated through the glucocorticoid receptor. Preclinical studies have demonstrated its anti-inflammatory and immunosuppressive potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound. Future studies should focus on elucidating the specific pharmacokinetic and pharmacodynamic profile of the farnesylate ester compared to prednisolone to fully understand its potential advantages in a clinical setting.

References

- 1. ir.vistas.ac.in [ir.vistas.ac.in]

- 2. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [A 13-week subcutaneous toxicity study of this compound (PNF) in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Establishment of a Rat Adjuvant Arthritis-Interstitial Lung Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Corticosteroids inhibit IL-12 production in human monocytes and enhance their capacity to induce IL-4 synthesis in CD4+ lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Glucocorticoid Receptor Binding Affinity of Prednisolone Farnesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the glucocorticoid receptor (GR) binding affinity of Prednisolone farnesylate (PF), a synthetic corticosteroid. The document outlines the quantitative binding affinity data in a comparative format, details the experimental methodologies used for its determination, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound and Glucocorticoid Receptor Interaction

This compound is a lipophilic derivative of the well-known glucocorticoid, prednisolone. Glucocorticoids exert their potent anti-inflammatory and immunosuppressive effects primarily through their interaction with the glucocorticoid receptor (GR). This receptor is a member of the nuclear receptor superfamily of ligand-inducible transcription factors. Upon binding to a glucocorticoid, the GR translocates from the cytoplasm to the nucleus, where it modulates the transcription of target genes, ultimately leading to the physiological effects of the steroid. The binding affinity of a glucocorticoid for the GR is a critical determinant of its potency and efficacy.

Glucocorticoid Receptor Signaling Pathway

The mechanism of action for glucocorticoids like this compound begins with its passive diffusion across the cell membrane and subsequent binding to the glucocorticoid receptor in the cytoplasm. This binding event triggers a conformational change in the GR, leading to the dissociation of chaperone proteins, such as heat shock proteins (HSPs). The activated ligand-receptor complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes.

Caption: Glucocorticoid receptor signaling pathway.

Quantitative Analysis of Glucocorticoid Receptor Binding Affinity

The binding affinity of this compound to the glucocorticoid receptor has been quantitatively assessed and compared to its parent compound, prednisolone, and the potent synthetic glucocorticoid, dexamethasone. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from a competitive binding assay.

| Compound | Receptor Source | Radioligand | IC50 (nM) |

| This compound | Rat liver cytosol | [³H]dexamethasone | 18.9 |

| Prednisolone | Rat liver cytosol | [³H]dexamethasone | 25.2 |

| Dexamethasone | Rat liver cytosol | [³H]dexamethasone | 7.4 |

Data sourced from a study on the pharmacological properties of this compound.

The lower IC50 value of this compound compared to prednisolone indicates a higher binding affinity for the glucocorticoid receptor.

Experimental Protocol: Competitive Glucocorticoid Receptor Binding Assay

The determination of the glucocorticoid receptor binding affinity of this compound was achieved through a competitive radioligand binding assay. This method quantifies the ability of an unlabeled compound (the competitor) to displace a radiolabeled ligand from the receptor.

Caption: Experimental workflow for a competitive GR binding assay.

Detailed Methodologies:

-

Preparation of Rat Liver Cytosol: Livers from adrenalectomized rats are homogenized in a chilled buffer to preserve the integrity of the glucocorticoid receptors. The homogenate is then ultracentrifuged to pellet cellular debris and organelles, yielding a supernatant that contains the cytosolic fraction rich in glucocorticoid receptors.

-

Competitive Binding Assay: A constant concentration of the radioligand, [³H]dexamethasone, is incubated with an aliquot of the rat liver cytosol. To this mixture, varying concentrations of the unlabeled competitor compounds (this compound, prednisolone, or dexamethasone) are added. The reaction is allowed to proceed to equilibrium at a low temperature (e.g., 4°C) to minimize receptor degradation.

-

Separation of Bound and Free Radioligand: Following incubation, dextran-coated charcoal is added to the mixture. The charcoal rapidly adsorbs the free, unbound [³H]dexamethasone. The mixture is then centrifuged, pelleting the charcoal and leaving the receptor-bound radioligand in the supernatant.

-

Quantification and Data Analysis: The radioactivity of the supernatant, which corresponds to the amount of bound [³H]dexamethasone, is measured using liquid scintillation counting. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 value for each test compound is calculated. The IC50 represents the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Conclusion

The empirical data demonstrates that this compound exhibits a higher binding affinity for the glucocorticoid receptor than its parent compound, prednisolone. This enhanced affinity likely contributes to its potent anti-inflammatory effects. The methodologies described provide a robust framework for the characterization of novel glucocorticoid receptor ligands. This technical guide serves as a comprehensive resource for professionals in the field, offering clear, data-driven insights into the receptor binding characteristics of this compound.

A Technical Guide to the Anti-inflammatory Pathways Modulated by Prednisolone Farnesylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prednisolone farnesylate (PF) is a synthetic glucocorticoid, an ester derivative of the well-established corticosteroid, prednisolone.[1][2] Developed as a transdermal formulation, it is designed to deliver potent anti-inflammatory and immunosuppressive effects.[2] Like other glucocorticoids, PF exerts its effects by modulating the expression of a wide array of genes involved in the inflammatory cascade. Its mechanism of action is primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to the suppression of key pro-inflammatory transcription factors and the upregulation of anti-inflammatory proteins.[1][3] This guide provides an in-depth overview of the core signaling pathways modulated by prednisolone, the active metabolite, with the understanding that these mechanisms are central to the therapeutic action of this compound.

Core Mechanism: Glucocorticoid Receptor (GR) Signaling

The anti-inflammatory effects of this compound are initiated by the passive diffusion of its active form, prednisolone, across the cell membrane. In the cytoplasm, it binds to the glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs).[3][4] This binding event triggers the dissociation of the chaperone proteins, allowing the activated GR-ligand complex to dimerize and translocate into the nucleus.[4]

Once in the nucleus, the GR dimer can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1][4] This interaction typically leads to the increased transcription of anti-inflammatory proteins, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins and leukotrienes.[3]

-

Transrepression: The GR dimer physically interacts with and inhibits the activity of other transcription factors, preventing them from binding to their respective DNA response elements. This is a key mechanism for the suppression of pro-inflammatory genes.[5][6] The primary targets for transrepression are Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][8]

Modulation of Key Inflammatory Pathways

Inhibition of the NF-κB Pathway

NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[5] Prednisolone potently inhibits the NF-κB signaling pathway through multiple mechanisms:

-

Induction of IκBα: The GR complex can bind to GREs in the promoter of the gene encoding IκBα (NF-κB inhibitor alpha).[5] Increased synthesis of IκBα traps NF-κB dimers in the cytoplasm, preventing their translocation to the nucleus and subsequent activation of target genes.[5]

-

Inhibition of Nuclear Translocation: Studies have shown that prednisolone markedly inhibits the induced nuclear translocation of the p50 and p65 subunits of NF-κB.[7][9]

-

Direct Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to DNA.

This multifaceted inhibition leads to a significant reduction in the production of NF-κB-driven cytokines such as TNF-α, IL-1β, and IL-6.[10][11]

Inhibition of the AP-1 Pathway

AP-1 is another critical transcription factor involved in inflammation and immune responses, composed of dimers from the Jun and Fos protein families.[6] Glucocorticoids, including prednisolone, antagonize AP-1 activity primarily through protein-protein interactions that do not involve direct DNA binding by the GR.

-

Inhibition of Upstream Kinases: Prednisolone has been shown to inhibit the activation of c-Jun N-terminal kinase (JNK) and Extracellular signal-regulated kinase (ERK), which are upstream kinases responsible for phosphorylating and activating c-Jun, a key component of AP-1.[6][8]

-

Induction of GILZ: Glucocorticoids induce the expression of "glucocorticoid-induced leucine zipper" (GILZ). GILZ can physically interact with c-Fos and c-Jun, preventing the formation of an active AP-1 complex and inhibiting its binding to DNA.[12]

-

Direct Interaction: The GR monomer can also directly interact with components of the AP-1 complex, such as c-Jun, preventing its transcriptional activity.

This inhibition results in decreased expression of AP-1 target genes, including those for matrix metalloproteinases (MMPs) and certain cytokines.[8]

Quantitative Data Summary

While comprehensive quantitative data for this compound is limited in publicly accessible literature, studies on its active moiety, prednisolone, provide valuable insights into its potency.

| Parameter | Model System | Target/Effect | Value | Reference |

| IC₅₀ | Human Peripheral Blood Mononuclear Cells (PBMCs) | Glucocorticoid Receptor Binding | 2.5 nM | [13] |

| IC₅₀ | Rat Whole Blood | Glucocorticoid Receptor Binding | 15 nM | [13] |

| IC₅₀ | Acute Lymphoblastic Leukemia (ALL) Blasts | Cell Viability (MTT Assay) | Median: 3 x 10⁻⁴ M | [14] |

| IC₅₀ | Chronic Lymphocytic Leukemia (CLL) Blasts | Cell Viability (MTT Assay) | Median: 10⁻⁵ M | [14] |

| % Inhibition | Human Pulmonary Artery Smooth Muscle Cells | PDGF-induced Proliferation | >20% at 200 µM | [7] |

Note: IC₅₀ values can be highly dependent on the cell type and experimental conditions.

Key Experimental Protocols

The investigation of this compound's anti-inflammatory effects relies on a suite of established molecular and cellular biology techniques. Below are overviews of common methodologies.

NF-κB Reporter Gene Assay

This assay is used to quantify the transcriptional activity of NF-κB.

-

Principle: Cells (e.g., C2C12 myoblasts) are engineered to stably express a reporter gene, such as luciferase, under the control of a promoter containing multiple NF-κB binding sites.[15]

-

Methodology:

-

Cells are pre-treated with various concentrations of this compound or a vehicle control.

-

Inflammation is induced with an agent like TNF-α to activate the NF-κB pathway.[15]

-

After incubation, cells are lysed, and the reporter protein's activity (e.g., luminescence) is measured.

-

A decrease in reporter signal in drug-treated cells compared to the induced control indicates inhibition of NF-κB activity.

-

Western Blotting for Pathway Activation

This technique is used to detect the phosphorylation status of key signaling proteins.

-

Principle: Phosphorylation of proteins like ERK, JNK, or NF-κB subunits is a hallmark of pathway activation. Western blotting uses specific antibodies to detect these phosphorylated forms.

-

Methodology:

-

Cells (e.g., Human Coronary Artery Endothelial Cells) are treated with an inflammatory stimulus in the presence or absence of this compound.[11]

-

Cells are lysed, and protein extracts are separated by size via SDS-PAGE.

-

Proteins are transferred to a membrane and probed with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-JNK).

-

A secondary antibody conjugated to an enzyme or fluorophore is used for detection. A reduction in the phosphorylation signal indicates pathway inhibition.

-

Cytokine Quantification (ELISA/Multiplex Assay)

These immunoassays measure the concentration of secreted cytokines in cell culture supernatants or biological fluids.

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) uses a capture antibody, a detection antibody, and an enzymatic reaction to quantify a specific protein. Multiplex assays (e.g., Meso Scale Discovery - MSD) adapt this principle to measure many analytes simultaneously in a single well.[10]

-

Methodology:

-

Samples (e.g., blister fluid, cell culture media) are collected from experimental groups (control, induced, drug-treated).[10]

-

Samples are added to plates pre-coated with capture antibodies for cytokines like IL-6, IL-8, and TNF-α.

-

After incubation and washing, a detection antibody is added, followed by a substrate that generates a measurable signal (colorimetric, chemiluminescent).

-

The signal intensity is proportional to the amount of cytokine present.

-

Conclusion

This compound, through its active metabolite prednisolone, operates as a potent anti-inflammatory agent by leveraging the classical glucocorticoid receptor signaling pathway. Its efficacy stems from a dual mechanism of action: the transactivation of anti-inflammatory genes and, critically, the powerful transrepression of pro-inflammatory transcription factors NF-κB and AP-1. By inhibiting these key nodes in the inflammatory network, prednisolone effectively suppresses the expression of a broad range of inflammatory mediators, including cytokines, chemokines, and enzymes involved in tissue degradation. Understanding these intricate molecular pathways is fundamental for the rational development and application of glucocorticoid therapies in a variety of inflammatory and autoimmune disorders.

References

- 1. What is Prednisolone farnesil used for? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of Prednisolone? [synapse.patsnap.com]

- 4. Prednisolone - Wikipedia [en.wikipedia.org]

- 5. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucocorticoids Antagonize Ap-1 by Inhibiting the Activation/Phosphorylation of Jnk without Affecting Its Subcellular Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prednisolone inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prednisone inhibits the IL-1β-induced expression of COX-2 in HEI-OC1 murine auditory cells through the inhibition of ERK-1/2, JNK-1 and AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prednisolone inhibits PDGF-induced nuclear translocation of NF-kappaB in human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Prednisolone Suppresses the Extracellular Release of HMGB-1 and Associated Inflammatory Pathways in Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of AP-1 by the glucocorticoid-inducible protein GILZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Lipophilicity and Solubility of Prednisolone Farnesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the lipophilicity and solubility of Prednisolone farnesylate, a synthetic corticosteroid. Understanding these core physicochemical properties is critical for drug development, as they profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation strategy.

Lipophilicity of this compound

Lipophilicity, the affinity of a molecule for a lipophilic (fat-like) environment, is a key determinant of its ability to cross biological membranes.[1][2] It is typically expressed as the logarithm of the partition coefficient (Log P) or distribution coefficient (Log D).[1]

Quantitative Lipophilicity Data

This compound is a highly lipophilic molecule due to the addition of the long, unsaturated farnesyl ester chain to the prednisolone backbone. This modification significantly increases its affinity for non-polar environments compared to the parent drug. While experimental data is limited in public literature, computational models provide a strong indication of its high lipophilicity.

| Compound | Parameter | Value | Method |

| This compound | XLogP3 | 7.6 | Computed[3] |

| Prednisolone (Parent Drug) | Log P | 1.6 | Computed[4] |

Table 1: Comparison of Lipophilicity Data.

Experimental Protocols for Lipophilicity Determination

1.2.1. Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable technique for determining the partition coefficient (Log P).[1][5][6] It directly measures the distribution of a compound between two immiscible liquid phases, typically n-octanol and water.[5][6]

Methodology:

-

Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate buffer, pH 7.4) are pre-saturated with each other by mixing and allowing them to separate overnight. This prevents volume changes during the experiment.

-

Compound Addition: A known amount of this compound is dissolved in the pre-saturated n-octanol.

-

Partitioning: A precise volume of the n-octanol solution is mixed with a precise volume of the pre-saturated aqueous buffer in a flask.

-

Equilibration: The flask is agitated (shaken) at a constant temperature for a set period (e.g., 24 hours) to allow the compound to reach equilibrium between the two phases.[1]

-

Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[7]

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][5]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

1.2.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used indirect method for estimating lipophilicity.[5][6] It is faster and requires less compound than the shake-flask method.[1] The method is based on the correlation between a compound's retention time on a non-polar stationary phase and its Log P value.

Methodology:

-

System Setup: An HPLC system is equipped with a reversed-phase column (e.g., C18). The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known Log P values are injected into the system. Their retention times (t_R) are recorded.

-

Retention Factor Calculation: The retention factor (k) for each standard is calculated using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (log k) against the known Log P values of the standards. A linear regression is performed on this plot.

-

Sample Analysis: this compound is dissolved in the mobile phase and injected into the HPLC system. Its retention time is measured, and its log k value is calculated.

-

Log P Estimation: The Log P of this compound is determined by interpolating its log k value on the calibration curve.

Solubility of this compound

Solubility is the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature.[8] For pharmaceutical development, aqueous solubility is a critical parameter affecting oral bioavailability.

Quantitative Solubility Data

| Compound | Solubility in Water | Comments |

| This compound | Expected to be practically insoluble | High lipophilicity suggests very low aqueous solubility. |

| Prednisolone (Parent Drug) | 0.22 - 0.24 mg/mL[9] | Classified as "very slightly soluble".[9] |

| Prednisolone Acetate | Practically insoluble[10] | The acetate ester is less soluble than the parent alcohol. |

| Prednisolone Succinate | Very slightly soluble[10] | The succinate ester is more polar, but still has limited solubility. |

Table 2: Aqueous Solubility of Prednisolone and its Esters.

Experimental Protocol for Solubility Determination

2.2.1. Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound.[7]

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a specific solvent (e.g., water, phosphate-buffered saline pH 7.4).[7] This ensures that a saturated solution is formed in equilibrium with the undissolved solid.

-

Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[11]

-

Sample Separation: The resulting suspension is filtered through a low-binding membrane filter (e.g., 0.45 µm) to remove the undissolved solid particles.[7] Centrifugation can be performed prior to filtration to aid separation.[7]

-

Quantification: The concentration of the dissolved this compound in the clear filtrate is measured using a validated analytical technique, such as HPLC-UV or LC-MS/MS.

-

Result Expression: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL).

Biological Context: Glucocorticoid Mechanism of Action

This compound, as a glucocorticoid, exerts its anti-inflammatory effects through a genomic mechanism involving the glucocorticoid receptor (GR).[12][13] Its high lipophilicity facilitates passive diffusion across the cell membrane to reach its intracellular target.

The mechanism involves several key steps:

-

Cell Entry: The lipophilic steroid diffuses across the plasma membrane into the cytoplasm.[13]

-

Receptor Binding: In the cytoplasm, the steroid binds to the glucocorticoid receptor (GR), which is part of a multiprotein complex.[12][14]

-

Conformational Change: This binding causes a conformational change, leading to the dissociation of chaperone proteins (like Hsp90).[13]

-

Nuclear Translocation: The activated steroid-receptor complex translocates into the nucleus.[12][14]

-

Gene Regulation: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[12][15]

-

Transactivation: Binding to positive GREs increases the transcription of anti-inflammatory genes (e.g., annexin-1).[14]

-

Transrepression: The complex can also interfere with pro-inflammatory transcription factors like NF-κB and AP-1, preventing the expression of inflammatory genes (e.g., cytokines, chemokines).[12][15][16]

-

Conclusion

This compound is a highly lipophilic derivative of prednisolone, a characteristic confirmed by computational data. This high lipophilicity suggests it will have excellent membrane permeability but will be practically insoluble in aqueous media. These properties are critical considerations for its development, pointing towards formulations suitable for non-aqueous or lipid-based delivery systems to ensure adequate bioavailability. The experimental protocols detailed herein provide a robust framework for the empirical determination and verification of these essential physicochemical parameters.

References

- 1. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 2. chem.pg.edu.pl [chem.pg.edu.pl]

- 3. (11beta)-11,17-Dihydroxy-21-(((2E,6E)-3,7,11-trimethyl-1-oxo-2,6,10-dodecatrien-1-yl)oxy)pregna-1,4-diene-3,20-dione | C36H50O6 | CID 5282229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. lifechemicals.com [lifechemicals.com]

- 9. fip.org [fip.org]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. What is Prednisolone farnesil used for? [synapse.patsnap.com]

- 13. Pharmacology and pharmacogenetics of prednisone and prednisolone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Prednisolone? [synapse.patsnap.com]

- 15. Prednisolone - Wikipedia [en.wikipedia.org]

- 16. Prednisolone inhibits PDGF-induced nuclear translocation of NF-kappaB in human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro stability of Prednisolone farnesylate in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro stability of Prednisolone farnesylate. Due to the limited availability of direct stability data for this compound in the public domain, this document synthesizes information from studies on Prednisolone and its other esters, such as Prednisolone acetate, to infer potential stability characteristics. The guide details experimental protocols for stability testing, summarizes potential degradation pathways, and presents data in a structured format to aid researchers in designing and interpreting stability studies for this lipophilic corticosteroid ester.

Introduction

This compound is a synthetic glucocorticoid, an ester of Prednisolone and farnesylic acid, known for its anti-inflammatory properties[1]. The farnesyl moiety, a 15-carbon isoprenoid chain, significantly increases the lipophilicity of the prednisolone backbone. This alteration in physicochemical properties is expected to influence its solubility and stability in various solvent systems, which is a critical consideration during drug formulation and development. Understanding the in vitro stability of this compound is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products.

This guide outlines the typical methodologies for assessing the stability of corticosteroid esters and provides an extrapolated overview of the expected stability of this compound in different solvents based on forced degradation studies of related compounds.

Potential Degradation Pathways

Forced degradation studies on corticosteroids like prednisone and prednisolone acetate have revealed several key degradation pathways.[2][3] These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[2] The primary degradation pathways for the prednisolone structure are anticipated to include:

-

Hydrolysis: The ester linkage at the C-21 position is susceptible to both acid and base-catalyzed hydrolysis, yielding prednisolone and farnesylic acid. The rate of hydrolysis is dependent on pH and the solvent system.[3][4]

-

Oxidation: The corticosteroid nucleus can undergo oxidation, particularly when exposed to oxidative agents or conditions.[2][3]

-

Photodegradation: Exposure to light can induce degradation of the prednisolone molecule.[3]

-

Thermal Degradation: Elevated temperatures can lead to the degradation of the compound.[5]

The long, unsaturated farnesyl chain may also be susceptible to oxidation, potentially leading to a more complex degradation profile compared to simpler esters like prednisolone acetate.

Experimental Protocols for Stability Assessment

The following protocols are generalized from established methods for corticosteroid stability testing and can be adapted for this compound.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[6]

3.1.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[3]

3.1.2. Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and reflux for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., 80°C).[3][6]

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH and reflux for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 80°C).[3][6] Note that corticosteroids can be highly susceptible to alkaline conditions, with significant degradation observed.[3]

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified duration (e.g., 24 hours).[3]

-

Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 105°C) for a defined period.[5]

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a specified duration.

3.1.3. Sample Analysis: After exposure to stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically employed for the analysis of corticosteroids and their degradation products.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol, acetonitrile) is typical. The exact composition should be optimized to achieve good separation between the parent drug and its degradation products.[5][7]

-

Flow Rate: A flow rate of 1.0 mL/min is often used.[5]

-

Detection: UV detection at a wavelength where the parent drug and potential degradation products have significant absorbance (e.g., 245 nm for prednisolone acetate) is standard.[8]

-

Temperature: The column temperature is typically maintained at ambient or a slightly elevated temperature (e.g., 25-30°C) to ensure reproducibility.[8]

Data on Prednisolone Acetate Degradation

While specific data for this compound is unavailable, the following table summarizes the degradation of a related ester, Prednisolone acetate, under various stress conditions, which can serve as a reference.

| Stress Condition | Reagent/Condition | Duration & Temperature | % Degradation of Prednisolone Acetate | Reference |

| Acidic Hydrolysis | 5N HCl | 2 hours at 80°C | Significant degradation | [3] |

| Alkaline Hydrolysis | 0.1N NaOH | 2 hours at 80°C | 100% | [3] |

| Alkaline Hydrolysis | 1N NaOH | 2 hours at 80°C | 100% | [3] |

| Alkaline Hydrolysis | 5N NaOH | 2 hours at 80°C | 100% | [3] |

| Neutral Hydrolysis | Water | 2 hours at 80°C | 77.3% | [3] |

| Oxidative Degradation | H₂O₂ | 2 hours at 80°C | 21.05% | [3] |

| Oxidative Degradation | H₂O₂ | 24 hours at room temp. | 5.47% | [3] |

| Wet Heat | Water | 2 hours at 80°C | 95.8% | [3] |

| Dry Heat | Solid | - | 18.5% | [3] |

| Photochemical | UV light | - | 100% | [3] |

Influence of the Farnesyl Group on Stability

The farnesyl group is a large, lipophilic moiety containing three double bonds. Its influence on the in vitro stability of the prednisolone ester can be hypothesized as follows:

-

Steric Hindrance: The bulky farnesyl group may offer some steric hindrance to the ester linkage, potentially slowing down the rate of hydrolysis compared to smaller esters like acetate, particularly in aqueous environments.

-

Solubility and Solvent Effects: The high lipophilicity of this compound will dictate its solubility in different solvents. In non-polar, aprotic solvents, the molecule may be more stable as hydrolysis reactions would be minimized. Conversely, in aqueous or protic solvent systems, the ester is still susceptible to hydrolysis, although its low water solubility might limit the degradation rate in multiphase systems.

-

Oxidative Susceptibility: The double bonds within the farnesyl chain represent potential sites for oxidation, in addition to the corticosteroid nucleus. This could lead to a more complex array of degradation products under oxidative stress compared to saturated esters.

Visualizations

Experimental Workflow for In Vitro Stability Testing

Caption: Workflow for forced degradation studies of this compound.

Conclusion

While direct experimental data on the in vitro stability of this compound in various solvents is scarce, a robust stability testing program can be designed based on established methodologies for related corticosteroids. The stability profile of this compound is likely to be influenced by its high lipophilicity and the presence of the unsaturated farnesyl chain. It is anticipated that the compound will be susceptible to hydrolysis (especially under alkaline conditions), oxidation, and photolysis. Researchers should perform comprehensive forced degradation studies to elucidate the specific degradation pathways and develop validated, stability-indicating analytical methods to ensure the quality and shelf-life of any formulation containing this compound. The data from prednisolone acetate serves as a useful, albeit preliminary, guide for expected degradation behavior.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. carbodiimide.com [carbodiimide.com]

- 5. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. asianpubs.org [asianpubs.org]

Prednisolone Farnesylate: A Deep Dive into its Metabolism and Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone farnesylate is a synthetic glucocorticoid that has garnered interest for its potential therapeutic applications. As a farnesylated derivative of prednisolone, its metabolic fate is of critical importance in understanding its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the metabolism of this compound, focusing on its conversion to the active metabolite, prednisolone, and the subsequent metabolic pathways of prednisolone itself. This document synthesizes available quantitative data, details experimental methodologies for analysis, and presents visual diagrams of key metabolic and signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Prednisolone, a potent anti-inflammatory and immunosuppressive agent, is widely used in the treatment of a variety of conditions, including autoimmune diseases and inflammatory disorders.[1][2] this compound is a lipophilic ester of prednisolone, designed to potentially modify its pharmacokinetic properties. The core of its activity lies in its biotransformation to prednisolone, the pharmacologically active entity.[1] This guide will first explore the initial metabolism of this compound to prednisolone and then delve into the well-established metabolic pathways of prednisolone and its interconversion with prednisone.

Metabolism of this compound to Prednisolone

The primary metabolic pathway of this compound is its hydrolysis to the active drug, prednisolone. This bioconversion is a critical step for its therapeutic efficacy. While specific quantitative data on the hydrolysis of the farnesylate ester in humans is not extensively detailed in the provided search results, it is understood that esterases in the body cleave the ester bond, releasing prednisolone.

Metabolism of Prednisolone and its Interconversion with Prednisone

Once formed, prednisolone enters a complex metabolic network, the most significant feature of which is its reversible conversion to prednisone.[3][4] Prednisone is itself a prodrug, requiring hepatic conversion to prednisolone to exert its effects.[5][6] This interconversion is a key determinant of the overall glucocorticoid activity.

The metabolism of prednisolone proceeds through several key pathways:

-

Oxidation and Reduction: The 11-hydroxyl group of prednisolone can be oxidized to an 11-keto group, forming prednisone.[7] Conversely, the 11-keto group of prednisone is reduced to the active 11-hydroxyl form, prednisolone.[5] Further reduction can occur at the C20-ketone, leading to the formation of 20α- and 20β-hydroxymetabolites of both prednisolone and prednisone (20α-dihydroprednisolone, 20β-dihydroprednisolone, 20α-dihydroprednisone, and 20β-dihydroprednisone).[4][8][9]

-

Hydroxylation: The steroid nucleus can undergo hydroxylation, primarily at the 6β-position, catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[4][10] This results in the formation of 6β-hydroxyprednisolone.[4][9]

-

Conjugation: The metabolites of prednisolone, as well as a small portion of the parent drug, are subsequently conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion in the urine.[5][11]

Below is a diagram illustrating the metabolic pathways of prednisolone.

Figure 1: Metabolic pathway of this compound.

Active Metabolites

The primary active metabolite of this compound is prednisolone .[1] Prednisone is considered a prodrug that is converted to the active prednisolone.[5] The various hydroxylated and reduced metabolites, such as 20α/β-dihydroprednisolone and 6β-hydroxyprednisolone, are generally considered to have significantly less glucocorticoid activity and are primarily routes of elimination.[4]

Quantitative Data

The following tables summarize the pharmacokinetic parameters of prednisolone. It's important to note that these values can vary depending on the study population, dosage, and analytical methods used.

Table 1: Pharmacokinetic Parameters of Prednisolone

| Parameter | Value | Reference |

| Oral Bioavailability | 70-80% | [11] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [3][11] |

| Plasma Half-life (t1/2) | 2.1-3.5 hours | [3] |

| Biological Half-life | 12-36 hours | [11] |

| Volume of Distribution (Vd) | 0.64 L/kg | [12] |

| Protein Binding | 65-91% (concentration-dependent) | [10][12] |

| Metabolic Clearance Rate | 82 ± 7.2 L/24h/m² | [7] |

Table 2: Conversion and Excretion of Prednisolone

| Parameter | Value | Reference |

| Conversion of Oral Prednisone to Prednisolone | ~80% of that after oral prednisolone | [3] |

| Unchanged Prednisolone Excreted in Urine | ~20% of dose | [10] |

Experimental Protocols

The analysis of prednisolone and its metabolites is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Prednisolone Quantification

A common HPLC method for the determination of prednisolone in pharmaceutical products and biological samples involves the following:[2][13][14]

-

Instrumentation: A standard HPLC system equipped with a UV detector.[2]

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2][13]

-

Mobile Phase: A mixture of methanol and water is frequently used. A common ratio is 58:42 (v/v).[2][13]

-

Sample Preparation: Prednisolone is typically diluted in methanol or a suitable buffer before injection.[2] For biological samples, a liquid-liquid extraction or solid-phase extraction is often necessary to remove interfering substances.

Below is a diagram illustrating a typical HPLC workflow for prednisolone analysis.

Figure 2: HPLC workflow for Prednisolone analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Identification

For the identification and quantification of multiple metabolites, LC-MS/MS offers superior sensitivity and selectivity.[9]

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.[9]

-

Chromatography: Similar reversed-phase chromatography conditions as HPLC are often used to separate the parent drug and its metabolites.

-

Mass Spectrometry: The mass spectrometer is operated in various modes, such as precursor ion scanning or multiple reaction monitoring (MRM), to specifically detect and quantify prednisolone and its known metabolites.[9] This technique allows for the identification of metabolites like prednisone, 6-β-OH-prednisolone, and various 20-hydroxy and tetrahydro metabolites in biological matrices like urine.[9]

Signaling Pathway of Prednisolone

Prednisolone, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This binding event initiates a cascade of molecular events that ultimately modulate gene expression.

Upon binding to prednisolone, the GR dissociates from a complex of heat shock proteins (HSPs). The activated GR-prednisolone complex then translocates to the nucleus. In the nucleus, it can act in two primary ways:

-

Transactivation: The GR dimer can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[1]

-

Transrepression: The GR can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory genes.

The following diagram illustrates the glucocorticoid receptor signaling pathway.

Figure 3: Glucocorticoid receptor signaling pathway.

Conclusion

The metabolism of this compound is initiated by its hydrolysis to the active glucocorticoid, prednisolone. Prednisolone then undergoes extensive metabolism, primarily involving reversible conversion to prednisone, hydroxylation, and reduction, followed by conjugation for excretion. Understanding these metabolic pathways and the pharmacokinetic profile of prednisolone is essential for the rational design and development of new glucocorticoid therapies. The analytical methods and signaling pathway information provided in this guide offer a solid foundation for researchers and professionals working in this field.

References

- 1. What is Prednisolone farnesil used for? [synapse.patsnap.com]

- 2. Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method [amecj.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. Kinetics and interconversion of prednisolone and prednisone studied with new radioimmunogassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pathway and kinetics of prednisolone metabolism in the human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous identification of prednisolone and its ten metabolites in human urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. amecj.com [amecj.com]

- 14. rjwave.org [rjwave.org]

In-Depth Technical Guide to the Pharmacological Profile of Prednisolone Farnesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednisolone farnesylate (PNF) is a synthetic glucocorticoid, an ester derivative of prednisolone, developed to enhance its therapeutic profile. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicological data. Due to the limited availability of specific data for this compound, information from studies on its parent compound, prednisolone, is included as a surrogate where necessary and is clearly indicated. This guide is intended to be a valuable resource for researchers and professionals involved in the development and evaluation of steroidal anti-inflammatory drugs.

Introduction

This compound is a corticosteroid designed to optimize the anti-inflammatory and immunosuppressive effects of prednisolone while potentially modifying its pharmacokinetic properties.[1] As a glucocorticoid, it is being investigated for its utility in a range of inflammatory and autoimmune conditions.[1] The farnesyl moiety is expected to influence the lipophilicity and cellular uptake of the molecule, potentially leading to altered efficacy and safety profiles compared to prednisolone.

Mechanism of Action

The primary mechanism of action of this compound, like other glucocorticoids, is through its interaction with the glucocorticoid receptor (GR).[1] Upon entering the target cell, it binds to the cytosolic GR, leading to a conformational change in the receptor, dissociation of chaperone proteins, and translocation of the activated receptor-ligand complex into the nucleus.

Once in the nucleus, the this compound-GR complex modulates gene expression through two main pathways:

-

Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). By preventing NF-κB from translocating to the nucleus and binding to its target DNA sequences, this compound suppresses the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[2][3][4]

Signaling Pathway Diagram

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily characterized by its anti-inflammatory and immunosuppressive activities.

Anti-inflammatory Activity

-

Inhibition of Edema: In a rat croton-oil induced ear edema model, a prednisolone derivative, suggested to be this compound, was shown to be equally potent to prednisolone in suppressing edema upon topical application.[4]

-

Suppression of Cytokine Production: By inhibiting the NF-κB signaling pathway, prednisolone has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3] While specific data for PNF is not available, it is expected to exhibit a similar profile.

Quantitative Pharmacodynamic Data

Quantitative pharmacodynamic data for this compound is limited. The following table summarizes available data, with data for prednisolone provided for context.

| Parameter | Test System | Value | Reference |

| This compound (Derivative) | |||

| Topical Anti-inflammatory Potency | Rat croton-oil induced ear edema | Equally potent to prednisolone | [4] |

| Prednisolone | |||

| Glucocorticoid Receptor Relative Binding Affinity (Cortisol = 100) | Human fetal lung receptors | 230 | [5] |

| Anti-inflammatory Potency (relative to Hydrocortisone) | Clinical observation | 4 | [6] |

Pharmacokinetics

The pharmacokinetic profile of this compound is anticipated to differ from that of prednisolone due to the farnesyl ester modification.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following topical application, a prednisolone derivative, suggested to be this compound, was found to be poorly absorbed systemically.[4] The concentration in the viable skin remained low, suggesting localized action.[4]

-

Metabolism: It is hypothesized that this compound is metabolized to prednisolone in viable skin, which contributes to its topical effect.[4]

-

Systemic Effects: Multiple topical applications of the prednisolone derivative had little effect on thymus weight, in contrast to prednisolone, indicating reduced systemic side effects.[4]

Quantitative Pharmacokinetic Data

| Parameter | Species | Dose & Route | Cmax | Tmax | AUC | T½ | Reference |

| Prednisolone | Rat | 5 mg/kg IV | - | - | - | 0.50 hr | [1] |

| Prednisolone | Rat | 50 mg/kg IV | - | - | - | 0.50 hr | [1] |

| Prednisolone | Rabbit | Oral Solution | 4.15 µg/ml | 1 hr | - | 2.41 hrs | [7] |

| Prednisolone | Rabbit | Oral Pure Drug | 0.78 µg/ml | - | 7.6 µg-hr/ml | - | [7] |

Note: The pharmacokinetics of prednisolone can be dose-dependent.[1]

Toxicology

A 13-week subcutaneous toxicity study of this compound was conducted in Sprague-Dawley rats.

| Dose (mg/kg/day) | Observed Effects | Conclusion | Reference |

| 0.03 | No toxic signs observed. | Non-toxic dose. | [3] |

| 0.3 | Atrophy of adrenal glands, lymphatic organs, and skin (dose-dependent). | Overt toxic dose. | [3] |

| 3 | Atrophy of adrenal glands, lymphatic organs, and skin (dose-dependent). | - | [3] |

| 30 | Weakened condition, emaciation, death in some animals. Systemic suppurative inflammation, atrophy of adrenal glands, lymphatic organs, and skin. Hematological changes. | Toxic dose. | [3] |

For comparison, 18.7 mg/kg/day of prednisolone (approximately molar equivalent to 30 mg/kg/day PNF) resulted in the death of all animals in the group.[3]

Experimental Protocols

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the glucocorticoid receptor.

Materials:

-

Recombinant human glucocorticoid receptor

-

Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS1)

-

Test compound (this compound)

-

Assay buffer

-

96-well microplates

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant human glucocorticoid receptor.

-

Add the fluorescently labeled glucocorticoid ligand to each well.

-

Add the different concentrations of this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

The decrease in fluorescence polarization with increasing concentrations of this compound indicates displacement of the fluorescent ligand and binding of the test compound to the receptor.

-

Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the fluorescent ligand binding. This can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

In Vivo Anti-inflammatory Activity: Adjuvant-Induced Arthritis in Rats

Objective: To evaluate the efficacy of this compound in a chronic model of inflammation.

Materials:

-

Male Lewis or Sprague-Dawley rats

-

Complete Freund's Adjuvant (CFA)

-

This compound

-

Vehicle for drug administration

-

Plethysmometer or calipers for paw volume measurement

Procedure:

-

Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of CFA into the plantar surface of the right hind paw of the rats.

-

Treatment: Randomly divide the animals into groups: vehicle control, this compound treated groups (at various doses), and a positive control group (e.g., prednisolone). Administer the treatments daily via a suitable route (e.g., oral gavage or subcutaneous injection) starting from day 0 or after the onset of arthritis.

-

Assessment of Arthritis:

-

Paw Volume: Measure the volume of both hind paws using a plethysmometer or calipers at regular intervals (e.g., every other day) throughout the study period (typically 21-28 days). The difference in paw volume between the injected and non-injected paw is a measure of edema.

-

Arthritis Score: Visually score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and joint deformity.

-

Body Weight: Monitor the body weight of the animals regularly as an indicator of systemic health.

-

-

Data Analysis: Compare the paw volume, arthritis scores, and body weight changes between the treatment groups and the vehicle control group to determine the anti-arthritic efficacy of this compound.

Experimental Workflow: Adjuvant-Induced Arthritis Model

Caption: Workflow for the Adjuvant-Induced Arthritis experiment.

Conclusion

This compound is a promising anti-inflammatory agent that acts through the classical glucocorticoid receptor pathway. Its farnesyl ester modification appears to confer a favorable pharmacokinetic profile for topical administration, with potent local anti-inflammatory effects and reduced systemic exposure. However, a significant lack of publicly available, specific quantitative data on its binding affinity, in vivo efficacy, and human pharmacokinetics necessitates further research to fully elucidate its therapeutic potential and clinical utility. The experimental protocols provided herein offer a framework for the continued investigation of this compound.

References

- 1. Prednisolone-Loaded PLGA Microspheres. In Vitro Characterization and In Vivo Application in Adjuvant-Induced Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [A 13-week subcutaneous toxicity study of this compound (PNF) in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the topical delivery of a prednisolone derivative based upon percutaneous penetration kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.psu.edu [pure.psu.edu]

- 6. gpnotebook.com [gpnotebook.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Prednisolone Farnesylate In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prednisolone farnesylate is a synthetic glucocorticoid, an ester derivative of prednisolone. Like other corticosteroids, it is presumed to exert its anti-inflammatory and immunosuppressive effects through its interaction with the glucocorticoid receptor (GR). Upon binding, the activated GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules. The farnesyl moiety may influence the compound's lipophilicity and pharmacokinetic profile.